Zinc-Chelating Oxime Pharmacophore vs. Hydroxamic Acid: Comparative Metal-Binding Geometry
The (Z)-configured oxime in the target compound provides a bidentate N,O-chelating motif for catalytic zinc ions in HDAC enzymes. In computational docking studies, oxime-based zinc-binding groups (ZBGs) adopt a coordination geometry with Zn–N distances of ~2.1 Å and Zn–O distances of ~2.0 Å, comparable to the hydroxamic acid ZBG in the FDA-approved HDAC inhibitor vorinostat (SAHA; Zn–O distances ~2.0 Å) [1]. However, the target compound's pyrazole ring provides a distinct surface recognition element absent in SAHA's anilide cap group, suggesting potential for altered isoform selectivity .
| Evidence Dimension | Zinc coordination geometry in HDAC catalytic site |
|---|---|
| Target Compound Data | Predicted Zn–N distance ~2.1 Å; Zn–O distance ~2.0 Å (docking model of oxime ZBG) [1] |
| Comparator Or Baseline | Vorinostat (SAHA): Zn–O distances ~2.0 Å (hydroxamic acid ZBG) [1] |
| Quantified Difference | Comparable Zn-binding distances; differentiated by pyrazole cap vs. anilide cap |
| Conditions | In silico docking into HDAC2 catalytic site (PDB: 3MAX) |
Why This Matters
The comparable zinc-binding distance suggests the oxime can functionally replace the hydroxamic acid ZBG while the pyrazole cap may confer distinct isoform selectivity, a key differentiator for procurement when HDAC isoform selectivity is critical.
- [1] VirAScience. Computational exploration of zinc binding groups for HDAC inhibition. https://www.virascience.com/item/1662386 View Source
